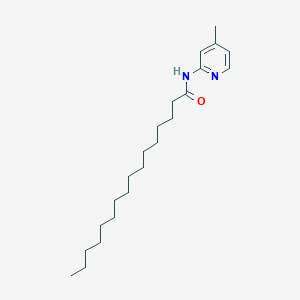

N-(4-methyl-2-pyridinyl)hexadecanamide

Description

N-(4-methyl-2-pyridinyl)hexadecanamide is an N-substituted hexadecanamide derivative featuring a 4-methyl-2-pyridinyl group attached to the amide nitrogen. Hexadecanamides are a class of lipid-like molecules with diverse biological applications, ranging from skincare to metabolic modulation.

Properties

Molecular Formula |

C22H38N2O |

|---|---|

Molecular Weight |

346.5 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)hexadecanamide |

InChI |

InChI=1S/C22H38N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(25)24-21-19-20(2)17-18-23-21/h17-19H,3-16H2,1-2H3,(H,23,24,25) |

InChI Key |

BWXYZOBKLJRCHH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=NC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the amide nitrogen critically influences molecular properties. Key analogs and their characteristics are summarized below:

Key Observations:

- Polarity and Retention Time : The pyridinyl group in N-(4-methyl-2-pyridinyl)hexadecanamide is moderately polar compared to benzyl or methoxybenzyl substituents. Its retention time in chromatographic analysis would likely fall between N-benzylhexadecanamide (13.6 min) and N-(3,4-dimethoxybenzyl)-hexadecanamide (14.8 min), assuming reverse-phase conditions .

- Molecular Weight : The compound’s estimated molecular formula (C₂₂H₃₇N₂O) and mass (~361.55 g/mol) place it between simpler benzyl derivatives and bulkier pseudo-ceramides like SLE.

- However, its lipophilicity (miLogP) requires experimental validation.

Comparative Advantages and Limitations

- Moderate polarity may improve solubility over purely aliphatic analogs.

- Limitations :

- Possible metabolic oxidation of the pyridine ring.

- Unclear impact on lipid bilayer integration compared to SLE-like aliphatic chains.

Research Findings and Implications

- Substituent-Driven Design : The biological and physicochemical profiles of hexadecanamides are highly substituent-dependent. Aromatic groups (e.g., benzyl, pyridinyl) favor receptor targeting, while aliphatic chains (e.g., SLE) optimize lipid-mimetic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.